

Application Notes: Functional Characterization of Nociceptin(1-7) via Calcium Mobilization Assay

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Compound of Interest

Compound Name: *Nociceptin (1-7)*

CAS No.: 178249-42-8

Cat. No.: B561547

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Authored by: Senior Application Scientist, Gemini Labs

ABSTRACT

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on utilizing a calcium mobilization assay to determine the functional activity of Nociceptin(1-7) at the Nociceptin Opioid Peptide (NOP) receptor, also known as the Orphanin FQ (OFQ) receptor or ORL-1. We detail the underlying principles, provide a validated, step-by-step protocol, and offer insights into data analysis and interpretation. The methodology described herein leverages a common cell-based fluorescence assay to quantify receptor activation, providing a robust platform for screening and characterizing novel ligands targeting the NOP receptor system.

SCIENTIFIC INTRODUCTION

The Nociceptin/Orphanin FQ (N/OFQ) system is a key neuromodulatory pathway involved in a wide array of physiological processes, including pain, anxiety, memory, and reward.[1][2][3] The endogenous ligand is a 17-amino acid peptide, N/OFQ, which exerts its effects through the NOP receptor, a G protein-coupled receptor (GPCR) belonging to the opioid receptor superfamily.[4][5] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands like morphine with high affinity.[6]

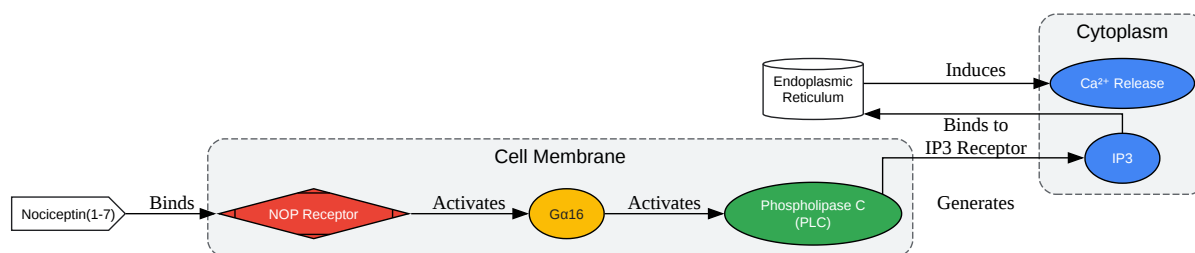
Nociceptin(1-7) is the N-terminal heptapeptide fragment of the full N/OFQ peptide.[7] Its precise physiological role is an active area of investigation, with studies suggesting it may possess complex pharmacology. Some reports characterize Nociceptin(1-7) as a potent NOP receptor agonist with antinociceptive properties,[7][8] while other evidence indicates it may act as an antagonist of N/OFQ-induced hyperalgesia without significant intrinsic analgesic activity, possibly through a mechanism independent of direct, high-affinity NOP receptor binding.[9] This complexity underscores the need for robust functional assays to consistently characterize its activity and that of related compounds.

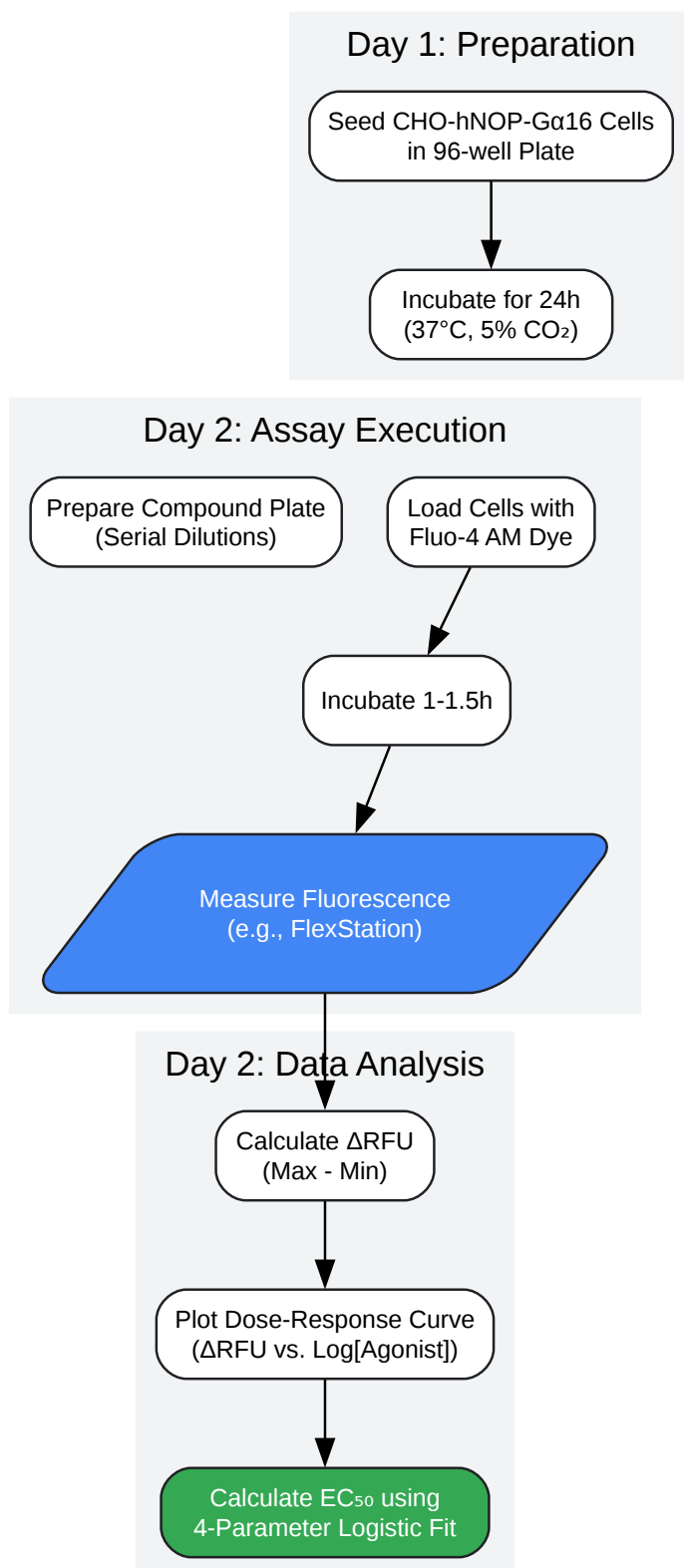
The NOP receptor canonically couples to inhibitory G proteins of the Gai/o family.[4][10] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulating ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[4][11]

Standard calcium mobilization assays are designed to detect signals from Gαq-coupled receptors, which activate phospholipase C (PLC), leading to inositol trisphosphate (IP3) production and a subsequent release of calcium (Ca²⁺) from intracellular stores like the endoplasmic reticulum.[12][13] To harness the convenience and high-throughput nature of calcium assays for a Gai/o-coupled receptor like NOP, the signaling pathway must be synthetically redirected. This is achieved by co-expressing the NOP receptor with a "promiscuous" or chimeric G protein, such as Gα16, in a host cell line. Gα16 can couple to a wide range of GPCRs, including Gai/o-linked receptors, and directly activate the PLC-IP3-Ca²⁺ pathway.[12] This engineering strategy converts the inhibitory signal of the NOP receptor into a robust and measurable positive calcium flux.

SIGNALING PATHWAY: REDIRECTING THE NOP RECEPTOR SIGNAL

The following diagram illustrates the engineered signaling cascade employed in this assay. Activation of the NOP receptor by a ligand like Nociceptin(1-7) engages the co-expressed Gα16 protein, bypassing the canonical Gαi/o pathway to induce a measurable intracellular calcium release.





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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [3. The orphanin FQ/nociceptin \(OFQ/N\) system - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/16111111/)
- [4. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [5. Cellular Mechanisms of Nociceptin/Orphanin FQ \(N/OFQ\) Peptide \(NOP\) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [6. Opioid activity profiles indicate similarities between the nociceptin/orphanin FQ and opioid receptors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/16111111/)
- [7. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [8. medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- [9. Nociceptin \(1–7\) antagonizes nociceptin-induced hyperalgesia in mice - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [10. pnas.org \[pnas.org\]](https://www.pnas.org)
- [11. Nociceptin receptor - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org/wiki/Nociceptin_receptor)
- [12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [13. dda.creative-bioarray.com \[dda.creative-bioarray.com\]](https://www.dda.creative-bioarray.com)
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